N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopiperidine-4-carboxamide
Description
N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopiperidine-4-carboxamide: is a complex organic compound that belongs to the class of piperidine derivatives It features a fused bicyclic structure combining an indenyl group with a piperidine ring, which is further substituted with a carboxamide group
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-18-10-9-13(11-16(18)20)17(21)19(2)15-8-7-12-5-3-4-6-14(12)15/h3-6,13,15H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEPLUFGFMBECO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1=O)C(=O)N(C)C2CCC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the indenyl group and the piperidine ring. One common approach is to first synthesize the indenyl group through a Friedel-Crafts alkylation reaction, followed by the formation of the piperidine ring via a cyclization reaction
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced techniques such as continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve higher purity and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Generation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Its unique chemical structure makes it valuable in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1H-inden-1-yl)-N,1-dimethyl-2-oxopiperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Indole derivatives: These compounds share structural similarities and exhibit various biological activities.
Piperidine derivatives: Other piperidine-based compounds with different substituents also show diverse chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
